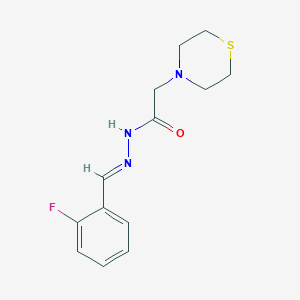
3-烯丙基-1-(2-氯苄基)哌啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step processes, including allylic rearrangements and Michael addition. Garrido et al. (2011) described an enantioselective synthesis involving domino reactions: allylic acetate rearrangement, Ireland-Claisen rearrangement, and Michael addition, highlighting the complexity and precision required in synthesizing such compounds (Garrido et al., 2011). Xue et al. (2002) further demonstrated asymmetric syntheses of piperidine derivatives, emphasizing the role of stereoselectivity and the use of specific starting materials like L-aspartic acid (Xue et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals their complex hydrogen bonding and crystal structures. Anioła et al. (2016) provided insights into the hydrogen-bonded complex formations and the molecular structure optimization of related compounds, demonstrating the intricacies of molecular interactions and structural stability (Anioła et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, reflecting their reactive nature and versatility. Boto et al. (2001) explored the oxidative decarboxylation and beta-iodination of amino acids to synthesize disubstituted piperidines, highlighting the chemical transformations these molecules can undergo (Boto et al., 2001).
Physical Properties Analysis
The physical properties of piperidine derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like that of Szafran et al. (2007) on 4-carboxypiperidinium chloride provide detailed analysis of crystal structures and hydrogen bonding, shedding light on the physical characteristics of these compounds (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with other chemicals, define the applications and handling of piperidine derivatives. Research on the interaction of piperidine-3-carboxylic acid with different reagents, as seen in the work of Takahata et al. (2006), underscores the chemical versatility and reactivity of these molecules (Takahata et al., 2006).
科学研究应用
晶体结构分析:类似于3-烯丙基-1-(2-氯苄基)哌啶-3-羧酸的化合物,例如4-哌啶羧酸盐酸盐的研究,一直集中在了解它们的晶体和分子结构。这包括使用X射线衍射、B3LYP/6-31G(d,p)计算和FTIR光谱分析的研究 (Szafran, Komasa, & Bartoszak-Adamska, 2007).
不对称合成:已经探索了与3-烯丙基-1-(2-氯苄基)哌啶-3-羧酸在结构上相关的化合物的非对称合成,重点介绍了从L-天冬氨酸β-叔丁酯等基础有机化合物开始创建立体异构纯衍生物的方法 (Xue et al., 2002).
氧化反应:已经对使用2,2,6,6-四甲基-1-哌啶氧基等化合物将伯醇有效氧化为醛进行了研究,这对于类似化合物的氧化反应具有影响 (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
纳米磁性可重复使用催化剂:哌啶-4-羧酸(PPCA)功能化纳米粒子在催化中的应用,特别是在2,3-二氢喹唑啉-4(1H)-酮等复杂有机化合物的合成中,一直是研究的主题。这突出了类似哌啶衍生物在催化过程中的作用 (Ghorbani‐Choghamarani & Azadi, 2015).
烯丙基酯作为羧基保护基:已经对烯丙基酯在神经氨酸糖苷等复杂分子的合成中用作羧酸保护基的应用进行了研究。这项研究与了解3-烯丙基-1-(2-氯苄基)哌啶-3-羧酸中烯丙基的保护性应用有关 (Kunz, Waldmann, & Klinkhammer, 1988).
光谱学研究:已经对(R/S)-哌啶-3-羧酸2,6-二氯-4-硝基苯酚盐等化合物的分子相互作用和结构进行了光谱学研究。这提供了对类似哌啶衍生物行为的见解 (Anioła et al., 2016).
未来方向
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-prop-2-enylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-2-8-16(15(19)20)9-5-10-18(12-16)11-13-6-3-4-7-14(13)17/h2-4,6-7H,1,5,8-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRDWIKGXZEUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)CC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)
![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)
![4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5517408.png)
![7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)

![3-[2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5517433.png)
![2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5517437.png)
![5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5517448.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)